REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].O=[CH:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1>CO>[OH:21][C:20]1[CH:22]=[CH:23][C:15]([CH:14]=[CH:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:16][C:17]=1[O:18][CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated up
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
After that, the mixture was stirred for further 24 hours at the same temperature
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
After distilling 400 g of methanol from the mixture in vacuo, 400 g of toluene
|
Type
|
ADDITION
|
Details
|
were added to the remaining residue
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
WASH
|
Details
|
the organic phase was washed with 200 g of water
|
Type
|
DISTILLATION
|
Details
|
After distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(CCCCCCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |